![molecular formula C16H24ClN3S B5662293 N-(3-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea CAS No. 6096-37-3](/img/structure/B5662293.png)
N-(3-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
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Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of appropriate isothiocyanates with amines. For example, Yusof et al. (2010) synthesized a series of thiourea derivatives and characterized them using spectroscopic techniques, such as IR and NMR, which are essential for confirming the structure of synthesized compounds (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-(3-chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, can be elucidated using techniques like X-ray diffraction. For instance, Saeed and Parvez (2005) determined the crystal structure of a related thiourea derivative using single crystal X-ray diffraction (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives exhibit various chemical reactions, largely due to their functional groups. For instance, Rauf et al. (2009) discussed the intramolecular and intermolecular hydrogen bonding in thiourea compounds, which play a significant role in their chemical behavior (Rauf et al., 2009).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure are critical for understanding the behavior of these compounds. For example, Abosadiya et al. (2015) used spectroscopic and X-ray crystallography techniques to analyze the physical properties of thiourea isomers (Abosadiya et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be analyzed using various spectroscopic methods. For instance, Doss et al. (2020) characterized thiourea derivatives by FT-IR and NMR analyses, providing insight into their chemical properties (Doss et al., 2020).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3S/c1-15(2)9-13(10-16(3,4)20-15)19-14(21)18-12-7-5-6-11(17)8-12/h5-8,13,20H,9-10H2,1-4H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGOLMBBNCHVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976431 |
Source
|
Record name | N'-(3-Chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6096-37-3 |
Source
|
Record name | N'-(3-Chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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